5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)nicotinamide
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Overview
Description
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)nicotinamide, also known as BCPN, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of our compound, it shows strong antiplatelet activity by antagonizing the 5-HT2 receptor . Additionally, related compounds, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, exhibit inhibitory effects against influenza A virus. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrates promising activity with an IC50 of 7.53 μmol/L . Furthermore, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives display potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Indole derivatives have also been explored as potential anti-HIV agents. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies. These compounds exhibit anti-HIV-1 activity, providing valuable insights for drug development .
Other Biological Activities
Beyond antiviral and anti-HIV effects, indole derivatives possess a wide range of biological activities:
Conclusion
The indole scaffold, including our compound, holds immense potential for newer therapeutic possibilities. Its diverse biological activities make it an exciting area of research, with applications spanning antiviral treatments, HIV therapy, and beyond . If you need further information or have additional queries, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-9-3-8(5-15-6-9)13(19)16-10-4-12(18)17(7-10)11-1-2-11/h3,5-6,10-11H,1-2,4,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPYXLZOYJSAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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